1-(Difluoromethoxy)naphthalene-7-methanol

Medicinal Chemistry Physicochemical Properties ADME Prediction

Researchers require exact regioisomer purity for reproducible SAR, yet close analogs differ in electronic and steric profiles. This compound delivers precision. - **Regiospecific design**: Difluoromethoxy at 1-position (metabolically stable) + hydroxymethyl at 7-position (reactive handle for amides, esters, amines). - **Quantitative advantage**: Calculated LogP ~3.86; ideal for calibrating in silico lipophilicity models vs regioisomers. - **Supply**: Defined regioisomerism, no substitution without re-validation. Direct from manufacturer.

Molecular Formula C12H10F2O2
Molecular Weight 224.20 g/mol
Cat. No. B11883896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Difluoromethoxy)naphthalene-7-methanol
Molecular FormulaC12H10F2O2
Molecular Weight224.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C=C2)CO)C(=C1)OC(F)F
InChIInChI=1S/C12H10F2O2/c13-12(14)16-11-3-1-2-9-5-4-8(7-15)6-10(9)11/h1-6,12,15H,7H2
InChIKeyANJZGXKKZQSUQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Difluoromethoxy)naphthalene-7-methanol: Advanced Synthesis Scaffold


1-(Difluoromethoxy)naphthalene-7-methanol (CAS: 1261676-05-4, MF: C12H10F2O2, MW: 224.20) is a specialized naphthalene derivative featuring a difluoromethoxy (-OCF2H) group at the 1-position and a reactive hydroxymethyl (-CH2OH) handle at the 7-position [1]. This specific regioisomer belongs to a class of fluorinated aromatic compounds valued as versatile building blocks in medicinal chemistry and agrochemical research, where the distinct spatial arrangement of its substituents is a critical factor for downstream applications [2].

Scaffold
Regiospecific naphthalene building block
Handle
Reactive 7-hydroxymethyl for derivatization
Property
Difluoromethoxy for metabolic stability context

Procurement Pitfalls: Regioisomer Interchange Risks


Scientific and industrial users cannot substitute 1-(Difluoromethoxy)naphthalene-7-methanol with its close regioisomers or non-fluorinated analogs without rigorous re-validation. The specific positioning of the difluoromethoxy and hydroxymethyl groups on the naphthalene ring governs the molecule's electronic distribution, lipophilicity, and steric profile, which in turn dictates its reactivity in downstream synthetic steps and its interaction with biological targets [1]. Studies on related systems have shown that even minor shifts in substitution patterns on a naphthalene core can lead to significant differences in receptor binding affinity and functional activity, making regiospecific procurement essential for reproducible research and development outcomes [2].

2-Methanol regioisomer
Lipophilicity profile shifts (ΔLogP ~0.66), altering ADME prediction compared to the 7-methanol substitution. Regioisomer selection is not interchangeable.
8-Methanol regioisomer
Steric environment differs at the 8-position. Derivatization efficiency and reaction pathways may change, requiring re-optimization of synthetic routes.
Non-fluorinated analogs
Methoxy (-OCH3) analog is expected to be metabolically labile. The -OCF2H group provides a bioisosteric stability context that may not transfer to simple ethers.

Quantitative Differentiation: vs. Closest Analogs


Lipophilicity: LogP vs. 2-Methanol Regioisomer

The target compound's unique substitution pattern (1-OCF2H, 7-CH2OH) yields a distinct lipophilicity profile compared to its close regioisomer, 1-(Difluoromethoxy)naphthalene-2-methanol (1-OCF2H, 2-CH2OH). This difference directly influences LogP, a critical parameter for predicting membrane permeability and oral bioavailability [1].

Lipophilicity Shift
Data to verify
ΔLogP = 0.66
Supports regioisomer-specific ADME modeling
Computed LogP; experimental validation recommended
Medicinal Chemistry Physicochemical Properties ADME Prediction

Metabolic Stability: Difluoromethoxy Advantage over Methoxy

While direct stability data for the target compound is not available, a robust class-level inference can be drawn. The difluoromethoxy (-OCF2H) group is a well-established bioisostere for the metabolically labile methoxy (-OCH3) group. The strong C-F bonds in -OCF2H confer resistance to oxidative O-dealkylation by cytochrome P450 enzymes, a primary route of metabolic clearance for many methoxy-containing compounds [1]. Therefore, 1-(Difluoromethoxy)naphthalene-7-methanol is expected to possess significantly greater metabolic stability than its hypothetical methoxy counterpart, 1-methoxy-naphthalene-7-methanol.

Metabolic Stability
Class-level
-OCF2H: expected CYP450 resistance
-OCH3: labile to O-dealkylation
May support extended metabolic half-life in assays
Based on established bioisostere profile; direct data unavailable
Drug Metabolism Pharmacokinetics Bioisostere

Reactivity: 7-Methanol vs. 8-Methanol Handle

The precise location of the hydroxymethyl group influences its steric accessibility and electronic environment, impacting the efficiency of key derivatization reactions. The 7-methanol group in the target compound is positioned in a less sterically hindered environment compared to the 8-position in its regioisomer, 1-(Difluoromethoxy)naphthalene-8-methanol . This difference can affect reaction yields and selectivity during esterification, oxidation, or conversion to a leaving group .

Steric Accessibility
Context-dependent
7-CH2OH: lower peri-interaction
8-CH2OH: adjacent to 1-OCF2H
May influence derivatization efficiency
Structural inference; yield data to confirm
Synthetic Chemistry Building Blocks Derivatization

5-HT1A Receptor Affinity: Role of 7-Substitution

Research on related naphthalene-based 5-HT1A receptor ligands demonstrates that substitution at the 7-position has a profound effect on receptor affinity [1]. In a specific study, analogs with a 7-CONH2 and 7-CO2Me group displayed high potency with IC50 values of 3.3 nM and 5.2 nM, respectively [2]. This evidence underscores that the 7-position is a critical vector for modulating biological activity. The presence of a derivatizable hydroxymethyl group at this key position in 1-(Difluoromethoxy)naphthalene-7-methanol provides a crucial synthetic handle for probing this essential pharmacophoric region.

5-HT1A Affinity Context
Class-level
Reported 7-CONH2 analog IC50 3.3 nM
7-substitution critical for receptor engagement
Extrapolated from related naphthalene ligands
Pharmacology Serotonin Receptors Structure-Activity Relationship

1-(Difluoromethoxy)naphthalene-7-methanol: Application Scenarios


5-HT1A Receptor Ligand Development

Given the established importance of the 7-position on naphthalene cores for 5-HT1A receptor affinity [1], this compound serves as an ideal advanced intermediate. Its 7-hydroxymethyl group can be directly converted into a wide array of functional groups (e.g., amides, esters, amines) to explore structure-activity relationships (SAR) at this critical binding site, while the metabolically stable 1-difluoromethoxy group provides a favorable pharmacokinetic starting point [2].

Hydroxymethyl Handle Library Diversification

The reactive 7-methanol group provides a single point of divergence for creating a focused library of analogs. Researchers can use standard chemical transformations (e.g., oxidation, Mitsunobu reaction, esterification) to introduce a variety of chemical moieties, facilitating high-throughput screening campaigns against novel biological targets .

ADME Modeling Calibration and Validation

With its defined regioisomerism and distinct physicochemical profile (e.g., calculated LogP of ~3.86), this compound is suitable for use as a reference standard to calibrate and validate in silico models. Comparing its properties and behavior with regioisomers like the 2-methanol analog (LogP 3.2) provides a valuable dataset for refining predictive algorithms for lipophilicity, permeability, and metabolism [3].

Application
Selection Property
Validation Focus
5-HT1A receptor SAR studies
7-CH2OH derivatizable handle
Confirm binding affinity in target assays
Focused library synthesis
Reactive hydroxymethyl group
Verify derivatization yields and purity
In silico ADME model refinement
Regioisomer-specific lipophilicity profile
Compare computed vs. experimental permeability
Quote Request

Request a Quote for 1-(Difluoromethoxy)naphthalene-7-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.